2-(4-FLUOROBENZOYL)-1-HYDROXY-2,5-DIMETHYL-4-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE
Overview
Description
2-(4-Fluorobenzoyl)-1-hydroxy-2,5-dimethyl-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-3-ium-3-olate is a complex organic compound that features a unique combination of functional groups, including a fluorobenzoyl group, a hydroxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzoyl)-1-hydroxy-2,5-dimethyl-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-3-ium-3-olate typically involves multiple steps. One common approach is to start with the preparation of the fluorobenzoyl intermediate, which can be achieved through the reaction of 4-fluorobenzoic acid with appropriate reagents to introduce the benzoyl group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzoyl)-1-hydroxy-2,5-dimethyl-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-3-ium-3-olate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the fluorobenzoyl group can produce a fluorobenzyl derivative .
Scientific Research Applications
2-(4-Fluorobenzoyl)-1-hydroxy-2,5-dimethyl-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-3-ium-3-olate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzoyl)-1-hydroxy-2,5-dimethyl-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or interact with cellular receptors, leading to antimicrobial or anticancer effects . The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobenzoyl)benzoic acid: Shares the fluorobenzoyl group but lacks the imidazolium and thiophene moieties.
4-(Thiophen-2-yl)benzoic acid: Contains the thiophene ring but differs in the rest of the structure.
Benzimidazole derivatives: Similar in having an imidazole ring but differ in other substituents.
Uniqueness
2-(4-Fluorobenzoyl)-1-hydroxy-2,5-dimethyl-4-(thiophen-2-yl)-2,5-dihydro-1H-imidazol-3-ium-3-olate is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-fluorophenyl)-(3-hydroxy-2,4-dimethyl-1-oxido-5-thiophen-2-yl-4H-imidazol-1-ium-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-10-14(13-4-3-9-23-13)19(22)16(2,18(10)21)15(20)11-5-7-12(17)8-6-11/h3-10,21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXSBVCCCKIEFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=[N+](C(N1O)(C)C(=O)C2=CC=C(C=C2)F)[O-])C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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